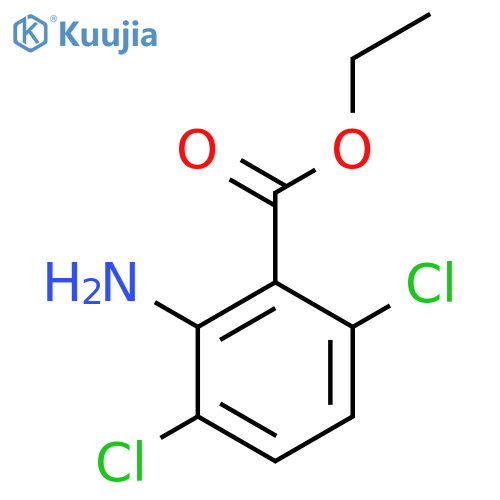

Cas no 1183349-06-5 (Ethyl 2-amino-3,6-dichlorobenzoate)

Ethyl 2-amino-3,6-dichlorobenzoate 化学的及び物理的性質

名前と識別子

-

- CS-0347982

- 1183349-06-5

- ethyl 2-amino-3,6-dichlorobenzoate

- EN300-900009

- Benzoic acid, 2-amino-3,6-dichloro-, ethyl ester

- Ethyl 2-amino-3,6-dichlorobenzoate

-

- MDL: MFCD12159838

- インチ: 1S/C9H9Cl2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3

- InChIKey: ILOKBOPMDJNYEB-UHFFFAOYSA-N

- SMILES: ClC1=CC=C(C(=C1C(=O)OCC)N)Cl

計算された属性

- 精确分子量: 233.0010339g/mol

- 同位素质量: 233.0010339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 密度みつど: 1.376±0.06 g/cm3(Predicted)

- Boiling Point: 323.8±37.0 °C(Predicted)

- 酸度系数(pKa): -0.80±0.10(Predicted)

Ethyl 2-amino-3,6-dichlorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-900009-5.0g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 5.0g |

$1240.0 | 2025-02-21 | |

| Enamine | EN300-900009-0.5g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 0.5g |

$410.0 | 2025-02-21 | |

| Enamine | EN300-900009-1.0g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 1.0g |

$428.0 | 2025-02-21 | |

| Enamine | EN300-900009-0.25g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 0.25g |

$393.0 | 2025-02-21 | |

| Enamine | EN300-900009-0.1g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 0.1g |

$376.0 | 2025-02-21 | |

| Enamine | EN300-900009-5g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 5g |

$1240.0 | 2023-09-01 | ||

| Enamine | EN300-900009-1g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 1g |

$428.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418652-50mg |

Ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 98% | 50mg |

¥13219.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418652-100mg |

Ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 98% | 100mg |

¥16127.00 | 2024-08-09 | |

| Enamine | EN300-900009-0.05g |

ethyl 2-amino-3,6-dichlorobenzoate |

1183349-06-5 | 95.0% | 0.05g |

$359.0 | 2025-02-21 |

Ethyl 2-amino-3,6-dichlorobenzoate 関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

5. Caper tea

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

Ethyl 2-amino-3,6-dichlorobenzoateに関する追加情報

Ethyl 2-amino-3,6-dichlorobenzoate (CAS No. 1183349-06-5): A Comprehensive Overview

Ethyl 2-amino-3,6-dichlorobenzoate (CAS No. 1183349-06-5) is a significant compound in the realm of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it a valuable candidate for various applications. This introduction delves into the compound's chemical characteristics, synthesis methods, and its emerging role in modern medicinal chemistry.

The molecular structure of Ethyl 2-amino-3,6-dichlorobenzoate consists of a benzoate core substituted with two chlorine atoms at the 3 and 6 positions, and an amino group at the 2 position. This arrangement imparts a high degree of reactivity, making it a versatile intermediate in organic synthesis. The presence of both amino and chloro substituents allows for further functionalization, enabling the development of more complex derivatives with tailored properties.

In recent years, there has been growing interest in Ethyl 2-amino-3,6-dichlorobenzoate due to its potential applications in drug discovery and development. The compound's ability to act as a precursor for biologically active molecules has been explored in several studies. For instance, researchers have investigated its role in synthesizing novel heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's significance as a building block in medicinal chemistry.

The synthesis of Ethyl 2-amino-3,6-dichlorobenzoate typically involves a multi-step process that begins with the chlorination of benzoic acid derivatives. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also minimize unwanted byproducts, ensuring the compound's suitability for sensitive applications.

One of the most compelling aspects of Ethyl 2-amino-3,6-dichlorobenzoate is its potential in developing targeted therapies. Its structural features allow it to interact with biological targets in specific ways, making it a promising candidate for drug design. Recent studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in metabolic disorders and infectious diseases. This underscores the need for further investigation into its pharmacological profile.

The compound's stability under various conditions has also been a subject of interest. Studies have shown that Ethyl 2-amino-3,6-dichlorobenzoate maintains its integrity when exposed to light and heat, making it suitable for long-term storage and transportation. This stability is crucial for pharmaceutical applications where consistency and reliability are paramount.

In addition to its synthetic utility, Ethyl 2-amino-3,6-dichlorobenzoate has found applications in material science. Its ability to form stable complexes with metal ions has been explored for developing new catalysts and materials with enhanced properties. These advancements demonstrate the compound's broad applicability beyond traditional pharmaceutical uses.

The future prospects of Ethyl 2-amino-3,6-dichlorobenzoate are promising, with ongoing research aimed at uncovering new derivatives and applications. Collaborative efforts between academia and industry are expected to drive innovation in this field. As our understanding of molecular interactions deepens, the potential uses for this compound are likely to expand further.

In conclusion, Ethyl 2-amino-3,6-dichlorobenzoate (CAS No. 1183349-06-5) is a multifaceted compound with significant implications in chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and materials. As scientific exploration continues to evolve, this compound is poised to play an increasingly important role in advancing our understanding of molecular interactions and their applications.

1183349-06-5 (Ethyl 2-amino-3,6-dichlorobenzoate) Related Products

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)

- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)

- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)